molecular formula C10H22ClNO2 B6196713 methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride CAS No. 2680540-70-7

methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride

Cat. No.: B6196713
CAS No.: 2680540-70-7
M. Wt: 223.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is a chemical compound with the molecular formula C10H21NO2·HCl. It is a derivative of butanoic acid and is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride typically involves the reaction of 4-aminobutanoic acid with 3-methylbutylamine in the presence of a suitable esterification agent such as methanol. The reaction is carried out under controlled conditions to ensure the formation of the desired ester product. The hydrochloride salt is then formed by treating the ester with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity. The final product is purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-aminobutanoate hydrochloride: A similar compound with a different amine group.

    Ethyl 4-aminobutanoate hydrochloride: An ethyl ester analog.

    Methyl 6-aminobutanoate hydrochloride: A compound with a longer carbon chain.

Uniqueness

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its branched amine group and ester functionality make it a versatile compound for various research applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride involves the reaction of 4-aminobutanoic acid with methyl 3-methylbutyrate in the presence of a coupling agent, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "4-aminobutanoic acid", "methyl 3-methylbutyrate", "coupling agent", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 4-aminobutanoic acid and methyl 3-methylbutyrate in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Quench the reaction by adding hydrochloric acid to the reaction mixture.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography.", "Step 5: Obtain the hydrochloride salt by treating the product with hydrochloric acid." ] }

CAS No.

2680540-70-7

Molecular Formula

C10H22ClNO2

Molecular Weight

223.7

Purity

0

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.